molecular formula C9H12N2O B2784374 N-(2,3-dimethylphenyl)urea CAS No. 13114-75-5

N-(2,3-dimethylphenyl)urea

Cat. No.: B2784374
CAS No.: 13114-75-5
M. Wt: 164.208
InChI Key: FZAKKMJTXLAJEQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)urea is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea where one of the nitrogen atoms is substituted with a 2,3-dimethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

N-(2,3-dimethylphenyl)urea is a complex compound with potential biological activity. Urea derivatives have been studied for their antiproliferative properties against various cancer cell lines , suggesting that this compound may interact with cellular targets involved in cell proliferation and survival.

Mode of Action

Urea derivatives are known to interact with their targets through various types of bonds, including hydrogen bonds and van der waals contacts . This interaction can lead to changes in the target’s function, potentially inhibiting processes such as cell proliferation .

Biochemical Pathways

Urea and its derivatives are known to be involved in nitrogen metabolism . They can also influence the process of microbially induced calcite precipitation (MICP), which involves the breakdown of urea

Pharmacokinetics

Factors such as body size, hepatic function, plasma albumin, and cardiac output are known to influence the pharmacokinetics of related compounds .

Result of Action

Some urea derivatives have been found to exhibit antiproliferative effects against various cancer cell lines , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can enhance the process of MICP, which involves the breakdown of urea . Additionally, the application method and type of fertilizer can affect the volatilization of urea in agricultural soils .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-dimethylphenyl)urea can be synthesized through the nucleophilic addition of 2,3-dimethylaniline to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, yielding high chemical purity. The reaction conditions are mild, and the process is scalable, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, this compound is typically produced using phosgene-free methods due to safety and environmental concerns. The reaction of 2,3-dimethylaniline with carbamoyl chloride or isocyanates is a common approach . These methods are designed to be resource-efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,3-dimethylphenyl)urea has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)urea
  • N-(3,5-dimethylphenyl)urea
  • N-(2,4-dimethylphenyl)urea

Uniqueness

N-(2,3-dimethylphenyl)urea is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets .

Properties

IUPAC Name

(2,3-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKKMJTXLAJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-75-5
Record name 1-(2,3-XYLYL)UREA
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